molecular formula C5H6O3 B3029210 Methyl 4-oxo-2-butenoate CAS No. 5837-72-9

Methyl 4-oxo-2-butenoate

Cat. No. B3029210
CAS RN: 5837-72-9
M. Wt: 114.1 g/mol
InChI Key: CRBJVPSOOMDSPT-NSCUHMNNSA-N
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Description

Methyl 4-oxo-2-butenoate is a chemical compound that has been studied for its potential in various applications, including its biological activity and its role as an intermediate in chemical synthesis. The compound has been shown to have in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting MenB in the bacterial menaquinone biosynthesis pathway . It is also a versatile intermediate for further derivatization, as demonstrated in the synthesis of various butenolides and butenoic acids .

Synthesis Analysis

The synthesis of methyl 4-oxo-2-butenoate derivatives has been explored through different methods. One approach involves the I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans, leading to substituted butenolides . Another method includes microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a range of 4-oxo-butenoic acids . Additionally, the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate has been used to synthesize related compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of methyl 3-amino-2-butenoate, a related compound, have been investigated using density functional theory (DFT) calculations. Theoretical results were in good agreement with experimental data, indicating that substitution of a methyl group with a methoxy group affects the intramolecular hydrogen bond and π-electron delocalization .

Chemical Reactions Analysis

Methyl 4-oxo-2-butenoate derivatives undergo various chemical reactions. For instance, the reaction of a related compound with aniline, o-phenylenediamine, and o-aminophenol has been investigated, leading to different products . Furthermore, the synthesis of monophenylarsenic(III) derivatives of methyl 4(4-substituted phenyl)-2-oxy-4-oxo-2-butenoates has been achieved, and these compounds have been characterized by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-oxo-2-butenoate derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms in the molecule can lead to the formation of fluorinated butanolides and butenolides with unique properties . The synthesis and characterization of (methyl 2-butenoate)iron complexes have also been reported, providing insights into the coordination chemistry of these compounds .

Scientific Research Applications

Synthesis and Derivation

Methyl 4-oxo-2-butenoate has been extensively studied in the context of synthesis and chemical derivatization. For instance, Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acid through aldol-condensation, providing a broad range of substrates for further derivatization (Uguen et al., 2021). Similarly, research by Wen et al. (2012) on the synthesis of methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate highlighted the compound’s role in creating multifunctional benzoxepins (Wen et al., 2012).

Biological Applications

In the biological sphere, methyl 4-oxo-2-butenoate derivatives have shown potential in inhibiting specific enzymes. For instance, Oktay et al. (2016) synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives that demonstrated significant inhibition against human carbonic anhydrase I and II isoenzymes (Oktay et al., 2016).

Chemical Properties and Behavior

Exploring its chemical properties and behavior, Gai et al. (2016) discovered that certain methyl 4-oxo-4-phenylbut-2-enoate compounds exhibit in vivo activity against drug-resistant strains of Staphylococcus aureus, indicating their potential in antibacterial applications (Gai et al., 2016). Additionally, Canosa-mas et al. (2005) investigated the gas-phase reaction of NO3 radicals with α,β-unsaturated carbonyl compounds, including methyl E-2-butenoate, demonstrating its relevance in atmospheric chemistry (Canosa-mas et al., 2005).

Applications in Heterocyclic Synthesis

Methyl 4-oxo-2-butenoate is also significant in the field of heterocyclic synthesis. Research by Desimoni et al. (2008) focused on its use in asymmetric Friedel-Crafts alkylation, crucial for synthesizing complex organic compounds (Desimoni et al., 2008).

Combustion and Energy Studies

In energy research, the combustion of methyl esters, including methyl (E)-2-butenoate, has been studied for its implications in biodiesel applications. A study by Gaïl et al. (2008) delved into the oxidation behavior of these compounds, offering insights into their performance as biofuels (Gaïl et al., 2008).

Miscellaneous Applications

Furthermore, applications of methyl 4-oxo-2-butenoate derivatives extend to various chemical processes. For instance, Zhu et al. (2003) showcased its utility in phosphine-catalyzed annulation reactions, contributing to synthetic chemistry advancements (Zhu et al., 2003).

Safety And Hazards

“Methyl 4-oxo-2-butenoate” is associated with several safety hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid getting it in eyes, on skin, or inhaling it .

properties

IUPAC Name

methyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJVPSOOMDSPT-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-2-butenoate

CAS RN

7327-99-3, 5837-72-9
Record name Methyl 4-oxo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-oxo-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (2E)-4-oxobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
ML Główka, I Iwanicka, L Najman - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
… The molecule of (1) comprises two methyl 4-oxo-2-butenoate moieties joined by a methylhydrazine link. Although the two 4-amino-4- oxo-2-butenoate fragments are in the extended …
Number of citations: 1 scripts.iucr.org
V Zikán, M Semonský, B Kakáč… - Collection of …, 1978 - cccc.uochb.cas.cz
… Probably the formation of ester I takes place via the methyl 4-( 4-pentoxyphenyl}-3-bis( ethoxycarbonyl)-methyl-4-oxo-2-butenoate which under the reaction conditions employed …
Number of citations: 3 cccc.uochb.cas.cz
JH Babler, SA Schlidt - Tetrahedron letters, 1992 - Elsevier
… Horner-Emmons olefination of ethyl trans-3-methyl-4-oxo-2-butenoate with the ylide derived from 6 concludes a facile synthesis of the all-trans stereoisomer of ethyl retinoate. …
Number of citations: 18 www.sciencedirect.com
J Cabanas-Danés, C Nicosia, E Landman… - Journal of Materials …, 2013 - pubs.rsc.org
… The presence of a methyl-4-oxo-2-butenoate group adjacent to the coumarin allows … to the methyl-4-oxo-2-butenoate moiety of 1 yielding a fluorescent coumarin moiety (Scheme 1). …
Number of citations: 19 pubs.rsc.org
LM Deck, Q Mgani, A Martinez, A Martinic, LJ Whalen… - Tetrahedron letters, 2012 - Elsevier
… reagent formed from compound 5 with ethyl 3-methyl-4-oxo-2-butenoate (6) in an 89% yield.… slowly to a cold solution of ethyl 3-methyl-4-oxo-2-butenoate (6) to ensure attack at the more …
Number of citations: 4 www.sciencedirect.com
T Patonay, J Jekő, É Juhász‐Tóth - 2008 - Wiley Online Library
… of a mixture syn/anti-6b with mesyl chloride (MsCl) in pyridine resulted in the formation of the corresponding stable ethyl3-azido-4-(4-methoxyphenyl)-2-methyl-4-oxo-2-butenoate(7b) in …
A Ishida, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… chromateº) in dichloromethane afforded methyl (2E)2-methyl-4-oxo-2-butenoate (13) (75%, yield). The reaction of 13 with butylmagnesium bromide in ether gave authentic (2E)-…
Number of citations: 34 www.journal.csj.jp
A ISHIDA, T MUKAIYAMA - Chemistry Letters - jlc.jst.go.jp
… of 9_ with diazomethane gave the hydroxy methyl ester (10) in 85% yield, which on oxidation with pyridinium chlorochromate ' in CH CI, afforded methyl (E)-2-methyl-4-oxo-2-butenoate (…
Number of citations: 0 jlc.jst.go.jp
G Solladié, V Berl - Synlett, 1991 - thieme-connect.com
A stereospecific route to the E and Z isomers of 3-(1, 3-dithian-2-yl)-2-methylpropenal from ethyl (E)-3-methyl-4-oxo-2-butenoate and 2-dimethylhydrazonoacetaldehyde, respectively, is …
Number of citations: 5 www.thieme-connect.com
S Kanemasa, H Yamamoto, E Wada, T Sakurai… - jlc.jst.go.jp
Shuji Kanemasa,* Hidetoshi Yamamoto/Eiji Wada, Tosio Sakurai, 1^ and Kunio Urushido^ Institute of Advanced Material Study, Kyushu University, Kasugakoen, Kasuga 816^ …
Number of citations: 0 jlc.jst.go.jp

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